Product packaging for 2,7-Dibromo-10-phenylanthracene(Cat. No.:CAS No. 63722-53-2)

2,7-Dibromo-10-phenylanthracene

Cat. No.: B14500811
CAS No.: 63722-53-2
M. Wt: 412.1 g/mol
InChI Key: QFXOVRSJWTYLEP-UHFFFAOYSA-N
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Description

Contextualizing Anthracene (B1667546) Derivatives in Contemporary Chemical Sciences

Anthracene, a simple three-ring polycyclic aromatic hydrocarbon, has long been a subject of scientific investigation. rroij.com Its derivatives are now at the forefront of materials science research due to their intriguing photophysical and photochemical properties. beilstein-journals.orgnih.gov These properties make them highly relevant for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced functional materials. beilstein-journals.orgresearchgate.net The ability to modify the anthracene skeleton allows for the synthesis of a vast library of compounds with tunable characteristics, driving innovation in organic electronics and photonics. mdpi.com

The Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Functional Materials

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-conjugated systems are responsible for their unique electronic properties, making them ideal candidates for use in functional materials. studysmarter.co.uk PAHs are foundational to the development of organic semiconductors, which are crucial components in a variety of electronic devices. The planarity and rigidity of the PAH structure facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport. The ability to chemically modify PAHs allows for the precise tuning of their energy levels and charge-carrier mobility, enabling the design of materials with optimized performance for specific applications. youtube.com

Research Trajectories for Halogenated and Aryl-Substituted Anthracenes

The introduction of halogen atoms and aryl groups onto the anthracene core is a key strategy for modulating its properties. researchgate.net Halogenation, for instance, can significantly alter the electronic structure, reactivity, and optical behavior of anthracene. researchgate.netvsu.ru The position and nature of the halogen substituent can influence the molecule's frontier molecular orbital energies, affecting its light-emitting and charge-transport characteristics. acs.orgrsc.org Similarly, the addition of aryl groups can enhance the material's stability and solubility, while also providing another avenue for tuning its electronic properties. rsc.org Research in this area is focused on understanding the structure-property relationships that govern the performance of these materials, with the goal of designing next-generation organic electronic devices. mdpi.org

Scope and Relevance of 2,7-Dibromo-10-phenylanthracene in Academic Inquiry

This compound has emerged as a key building block in the synthesis of advanced organic materials. The bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The phenyl group at the 10-position contributes to the molecule's thermal stability and influences its packing in the solid state. This specific substitution pattern makes this compound a valuable precursor for creating materials with desirable blue emission characteristics for OLEDs and high charge-carrier mobility for OFETs. google.com Its study provides fundamental insights into how precise chemical modifications can be used to control the properties of organic materials at the molecular level.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H12Br2 calpaclab.com
Molecular Weight 412.12 g/mol calpaclab.com
CAS Number 929103-26-4 calpaclab.com
Appearance Not specified
Melting Point Not specified
Solubility Not specified

Detailed Research Findings

Recent research has highlighted the potential of this compound in various applications. For example, it has been used as a key intermediate in the synthesis of novel blue-emitting materials for OLEDs. google.com The dibromo functionality allows for the introduction of various aryl groups through Suzuki coupling reactions, leading to a class of materials with high quantum yields and excellent color purity. researchgate.net Furthermore, the rigid and planar structure of the anthracene core, combined with the steric bulk of the phenyl group, can lead to materials with improved amorphous stability, a critical factor for the longevity of OLED devices.

In the realm of OFETs, the ability to create well-ordered thin films is paramount. The substitution pattern of this compound can be exploited to control the intermolecular interactions and solid-state packing of the resulting materials. This control over the morphology of the active layer is crucial for achieving high charge-carrier mobilities.

Interactive Data Table: Synthetic Routes to Substituted Anthracenes

Reaction TypeReagentsProduct TypeReference
Suzuki Coupling Arylboronic acid, Pd catalystAryl-substituted anthracene researchgate.net
Bromination N-Bromosuccinimide (NBS)Bromo-substituted anthracene chemicalbook.com
Friedel-Crafts Acylation Acyl chloride, Lewis acidAcyl-substituted anthracene beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12Br2 B14500811 2,7-Dibromo-10-phenylanthracene CAS No. 63722-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63722-53-2

Molecular Formula

C20H12Br2

Molecular Weight

412.1 g/mol

IUPAC Name

2,7-dibromo-10-phenylanthracene

InChI

InChI=1S/C20H12Br2/c21-16-6-8-18-14(11-16)10-15-12-17(22)7-9-19(15)20(18)13-4-2-1-3-5-13/h1-12H

InChI Key

QFXOVRSJWTYLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=CC4=C2C=CC(=C4)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,7 Dibromo 10 Phenylanthracene and Its Structural Analogues

Advanced Approaches in Anthracene (B1667546) Core Functionalization

The synthesis of specifically substituted anthracenes like 2,7-dibromo-10-phenylanthracene often involves a multi-step process that requires precise control over the regioselectivity of the reactions.

Regioselective Bromination Strategies

The introduction of bromine atoms at the 2 and 7 positions of the anthracene core is a critical step. Direct bromination of 10-phenylanthracene can be challenging due to the high reactivity of the 9 and 10 positions. Therefore, indirect methods or the use of specific brominating agents and conditions are necessary to achieve the desired 2,7-dibromo substitution pattern. While direct methods for this specific substitution are not extensively documented, the synthesis often proceeds through a precursor that already contains the desired bromine atoms, such as 2,7-dibromoanthraquinone (B3274321). This intermediate can then be converted to the anthracene core.

Alternatively, the bromination of 9,10-dibromoanthracene (B139309) can be controlled to achieve selective substitution. For instance, treatment of 9,10-dibromoanthracene with bromine in a suitable solvent can lead to the formation of various brominated anthracenes, although achieving high regioselectivity for the 2,7-positions can be complex and may require separation of isomers.

A different approach involves the regioselective bromination of related aromatic systems. For example, mild methods have been developed for the C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) and tetra-n-butylammonium bromide, which can produce C2-brominated compounds with excellent regioselectivity. nih.gov While not directly applied to 10-phenylanthracene, these methodologies highlight the ongoing development of selective halogenation techniques.

Starting MaterialReagentProductYieldReference
Anilinen-Butyllithium, Trimethyltin chloride, Brominep-Bromoaniline76% nih.gov

This table showcases a regioselective bromination, though not on the anthracene core, it illustrates the principle of achieving site-specific halogenation.

Arylation Reactions at the 10-Position

The introduction of a phenyl group at the 10-position of a 2,7-dibromoanthracene (B1641120) precursor is a key transformation. This is typically achieved through cross-coupling reactions. One common strategy is the Suzuki-Miyaura coupling, where 2,7-dibromo-9,10-anthraquinone is first reacted with phenylboronic acid. The resulting 2,7-dibromo-10-phenyl-9-anthrone can then be reduced to afford this compound.

Another approach involves the arylation of 9,10-dibromoanthracene. A Suzuki coupling reaction between 9,10-dibromoanthracene and phenylboronic acid, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0), can introduce a phenyl group at the 10-position. This is often followed by a subsequent bromination step to achieve the desired 2,7-dibromo substitution if not already present.

Metal-Catalyzed Cross-Coupling Techniques

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aromatic structures, including derivatives of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Protocols for Aryl Linkages

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aryl halides and organoboron compounds. mdpi.comnih.gov In the context of this compound, this reaction can be employed to introduce aryl groups at the 2 and 7 positions, starting from the dibromo derivative. The reaction typically utilizes a palladium catalyst and a base to facilitate the coupling of the aryl bromide with an arylboronic acid or its ester. researchgate.net

The development of site-selective Suzuki-Miyaura cross-coupling of dibromoanthracene has been a significant advancement. nih.gov For instance, a one-pot sequential double Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene has been demonstrated. nih.gov This highlights the potential for selectively functionalizing di-halogenated anthracenes. Furthermore, a one-step synthesis of 9,10-diarylanthracenes via a bis Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene with various aryl boronic acids in the presence of a palladium(0) catalyst has been reported to give good yields. researchgate.net

Starting DihaloarylBoronic AcidProductYield (%)Reference
m-DibromobenzenePhenylboronic acid1,3-Diphenylbenzene69 researchgate.net
m-Dibromobenzene3-Nitrophenylboronic acid1,3-Bis(3-nitrophenyl)benzene82 researchgate.net
2,7-DibromonaphthalenePhenylboronic acid2,7-Diphenylnaphthalene65 researchgate.net

This table illustrates the efficiency of Suzuki-Miyaura double cross-coupling reactions on various dibromoaryl compounds.

Sonogashira Coupling Reactions for Ethynyl-Bridged Systems

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for synthesizing ethynyl-bridged systems, which are of great interest in materials science due to their extended π-conjugation.

Starting from this compound, Sonogashira coupling can be used to introduce alkynyl groups at the 2 and 7 positions. For example, reacting this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) salt, would yield the corresponding di-alkynylated product.

A study on dissymmetrically functionalized anthracene analogues utilized two successive Sonogashira coupling reactions starting from 9,10-dibromoanthracene, which was first converted to 9-bromo-10-iodo-anthracene. tubitak.gov.tr This allowed for the selective introduction of two different alkynyl groups. tubitak.gov.tr

Bromoanthracene DerivativeAlkyneProductYield (%)Reference
9-Bromo-10-iodoanthracenePhenylacetylene9-Bromo-10-(phenylethynyl)anthracene74 tubitak.gov.tr
9-Bromo-10-iodoanthracene4-Ethynylbenzonitrile4-((10-Bromoanthracen-9-yl)ethynyl)benzonitrile94 tubitak.gov.tr
9-Bromo-10-(phenylethynyl)anthracene(Trimethylsilyl)acetyleneTrimethyl((10-(phenylethynyl)anthracen-9-yl)ethynyl)silane98 tubitak.gov.tr

This table demonstrates the utility of successive Sonogashira couplings for the synthesis of asymmetrically substituted anthracenes.

Palladium-Catalyzed C-H Activation and Cyclization Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds. nih.govrsc.org This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

While specific examples of palladium-catalyzed C-H activation directly on this compound are not prevalent in the provided context, the general principles can be applied. For instance, intramolecular C-H activation could lead to the formation of cyclized or fused aromatic systems. A Pd(II)-catalyzed C(sp³)–H/C(sp²)–H coupling/annulation of anilides and α-dicarbonyl compounds has been described, which proceeds through a cascade of C-H activation, coupling, and intramolecular cyclization to form N-acyl indoles. nih.gov This demonstrates the potential of palladium catalysis to construct complex heterocyclic systems through C-H activation pathways.

The development of these strategies for anthracene derivatives could open new avenues for the synthesis of novel polycyclic aromatic hydrocarbons with unique electronic and photophysical properties.

Intramolecular Cyclization and Aromatization Pathways

Intramolecular cyclization and subsequent aromatization represent a powerful strategy for the construction of the anthracene scaffold. These methods often involve the formation of key intermediates that, under specific reaction conditions, undergo ring closure to form the fused aromatic system.

One of the common strategies for synthesizing substituted anthracenes involves the reduction of the corresponding anthraquinones. beilstein-journals.org This method is advantageous because it protects the highly reactive 9 and 10 positions of the anthracene core, allowing for substitution on the outer rings. beilstein-journals.org For instance, 2,7-dibromoanthraquinone can be synthesized and subsequently reduced to form 2,7-dibromoanthracene. nih.gov

Another approach involves the phenyl-addition/dehydrocyclization (PAC) mechanism, which has been identified as a key pathway for the formation of PAHs at high temperatures. escholarship.orgosti.gov This method involves the addition of a phenyl radical to a biphenyl (B1667301) or naphthalene (B1677914) system, followed by dehydrogenation to form the final aromatic structure. escholarship.org While not a direct synthesis of this compound, this pathway highlights a fundamental mechanism for elaborating aromatic systems.

Furthermore, various cyclization reactions are employed to construct the anthracene core. These include Friedel-Crafts reactions, the Elbs reaction, and Bradsher-type reactions from diarylmethanes. beilstein-journals.orgnih.gov More contemporary methods also utilize metal-catalyzed reactions involving alkynes. beilstein-journals.orgnih.gov A notable example is the [2+2+2] cycloaddition of diynes with arynes, which can lead to substituted benzylic alcohols that are then converted to the corresponding anthracenes. beilstein-journals.orgnih.gov

A double ring-closing approach has also been developed for the synthesis of 2,3,6,7-substituted anthracene derivatives, which represents one of the more challenging substitution patterns to achieve. chemrxiv.org This method utilizes a stable, protected 1,2,4,5-benzenetetracarbaldehyde precursor that undergoes a double intermolecular Wittig reaction, followed by deprotection and a double intramolecular ring-closing condensation. chemrxiv.org

The aromatization of precursor molecules is a critical final step in many of these synthetic routes. For example, an efficient Bi(OTf)₃/O₂ system can promote the oxidation and aromatization of triarylmethanes to yield 9,10-disubstituted tetraalkoxyanthracenes. beilstein-journals.org Enzymatic aromatization has also been studied, particularly in the context of steroid chemistry, where alkyl-substituted androgens are converted to the corresponding estrogens by the enzyme aromatase. nih.gov

Development of High-Throughput Synthesis Platforms

The demand for novel organic materials with tailored properties has spurred the development of high-throughput synthesis platforms. These automated systems are designed to accelerate the discovery and optimization of new molecules by performing a large number of reactions in parallel. researchgate.netnih.gov

Key features of these platforms include:

Automated Liquid and Solid Handling: Robotic systems for precise dispensing of reagents and solvents. imperial.ac.uksigmaaldrich.com

Parallel Reaction Vessels: The ability to run multiple reactions simultaneously under controlled conditions. imperial.ac.uk

Temperature and Atmosphere Control: Precise control over reaction temperature, from sub-zero to elevated temperatures, and the ability to work under inert atmospheres. imperial.ac.uk

Integrated Purification and Analysis: Many platforms incorporate automated purification techniques like liquid chromatography and in-situ analysis using methods such as mass spectrometry. nih.gov

Several types of automated synthesis platforms have been developed, each with specific advantages:

Batch-wise Synthesis Platforms: These systems, often based on a radial arrangement of continuous flow modules around a central switching station, allow for the automated synthesis of small molecules. researchgate.net

Flow Chemistry Platforms: Continuous flow systems offer excellent control over reaction parameters and are particularly well-suited for photochemical and high-pressure reactions. researchgate.netnih.gov Microfluidic platforms, a subset of flow chemistry, enable high-throughput reaction discovery on a very small scale. researchgate.net

Self-Driving Laboratories: These advanced platforms integrate automated synthesis with machine learning algorithms to autonomously design and execute experiments, accelerating the discovery of materials with desired properties. chemrxiv.org

These platforms are being utilized for a wide range of chemical transformations relevant to the synthesis of complex molecules, including Suzuki couplings, amide bond formations, and various protection/deprotection strategies. sigmaaldrich.com The development of affordable and open-source automated platforms aims to make this technology more accessible to the broader research community. chemrxiv.org

Synthetic Routes for Novel 2,7-Dibromoanthracene Derivatives

The functionalization of the 2,7-dibromoanthracene core is a key strategy for creating new materials with specific electronic and photophysical properties. The bromine atoms at the 2 and 7 positions serve as versatile handles for introducing a wide range of functional groups via cross-coupling reactions.

A primary method for introducing substituents is through the reduction of the corresponding 2,7-dibromoanthraquinone. nih.gov This precursor allows for modifications at other positions before the final aromatization step.

The synthesis of 9,10-disubstituted-2,7-dibromoanthracenes is of particular interest. For example, the synthesis of 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes has been reported, where the photophysical properties are significantly influenced by the functionalities at the 9 and 10 positions. rsc.org

Furthermore, a double ring-closing approach has been demonstrated for the synthesis of 2,3,6,7-substituted anthracene derivatives, a challenging substitution pattern to achieve. chemrxiv.org This method starts from 2,5-dibromoterephthalaldehyde (B1337647) and proceeds through a double intermolecular Wittig reaction followed by deprotection and intramolecular condensation. chemrxiv.org This strategy could potentially be adapted for the synthesis of 2,7-disubstituted anthracenes.

The following table summarizes some key synthetic transformations for preparing anthracene derivatives:

Reaction TypeDescriptionReference
Friedel–Crafts Reaction A method for attaching substituents to aromatic rings. beilstein-journals.orgnih.gov
Elbs Reaction A dehydration reaction of an o-methyl- or o-methylene-substituted benzophenone (B1666685) to a polycyclic aromatic hydrocarbon. beilstein-journals.orgnih.gov
Bradsher-type Reaction A cyclization reaction of diarylmethanes to form anthracenes. beilstein-journals.orgnih.gov
Metal-catalyzed Alkyne Cycloaddition A [2+2+2] cycloaddition reaction to form the aromatic core. beilstein-journals.orgnih.gov
Reduction of Anthraquinones A common method to obtain anthracenes with protected 9 and 10 positions. beilstein-journals.org
Palladium-catalyzed Annulation A [3+3] annulation method for the synthesis of polycyclic aromatic hydrocarbons. rsc.org

Investigation of Photophysical and Electrochemical Mechanisms in 2,7 Dibromo 10 Phenylanthracene Systems

Elucidation of Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of 2,7-dibromo-10-phenylanthracene and its derivatives exhibit strong absorption in the UV-visible region. For instance, a spiro-annulated derivative of 2,7-dibromo-10H-phenyl-10H-spiro(acridine-9,9'-fluorene) shows strong absorption between 300 and 340 nm. researchgate.net The absorption spectrum is influenced by the molecular structure and the solvent environment. The incorporation of anthracene (B1667546) moieties into polymer backbones can lead to the appearance of low-energy electronic transitions. mit.edu

Analysis of Fluorescence Emission and Quantum Yields

The fluorescence properties of this compound derivatives are highly dependent on their molecular structure. While some anthracene derivatives exhibit high fluorescence quantum yields, the introduction of bromine atoms at the 2 and 7 positions can influence these properties. rsc.org For example, incorporating 9,10-dibromoanthracene (B139309) into a polymer backbone has been shown to decrease the fluorescence quantum yield to between 0.05 and 0.27. mit.edu In contrast, some 9,10-disubstituted anthracenes can have fluorescence quantum yields approaching unity. rsc.org The emission spectra of polymers containing anthracene units often show emission from the anthracene chromophore, indicating efficient energy transfer. mit.edu

Exploration of Excited State Deactivation Pathways

The excited state of this compound can deactivate through several pathways, including fluorescence and non-radiative decay processes. The presence of heavy atoms like bromine can promote intersystem crossing to the triplet state, which is a significant deactivation pathway. Low photoluminescence quantum yields and long excited-state lifetimes can be indicative of efficient non-radiative decay pathways. researchgate.net

Studies on Intersystem Crossing (ISC) Processes

The introduction of bromine atoms into the anthracene core is known to enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This is due to the heavy-atom effect, which increases spin-orbit coupling. Unsubstituted anthracene has a high intersystem crossing rate, leading to a triplet yield of approximately 70%. rsc.org The use of 9,10-dibromoanthracene-2-sulfonate (DBAS) as a triplet-state reporter highlights the efficiency of ISC in brominated anthracenes, where the triplet state of another molecule can excite DBAS to its triplet state, which then undergoes intersystem crossing to the fluorescent singlet state. researchgate.net

Determination of Frontier Molecular Orbital Energy Levels (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these orbitals, the HOMO-LUMO gap, corresponds to the lowest energy electronic excitation possible. ossila.com For derivatives of this compound, these energy levels can be determined using computational methods like Density Functional Theory (DFT) and experimental techniques such as cyclic voltammetry. researchgate.netresearchgate.net The HOMO energy level is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy level relates to its ability to accept an electron (reduction potential). ossila.com The HOMO-LUMO gap for similar aromatic compounds can range from 2.7 to 7 eV, depending on the structure and the computational method used. researchgate.net

Redox Behavior and Electrochemical Performance Analysis

The electrochemical properties of this compound derivatives are typically investigated using cyclic voltammetry (CV). researchgate.net This technique provides information about the oxidation and reduction potentials of the compound. For related anthracene derivatives, CV experiments have shown reversible or quasi-reversible oxidation and reduction waves. researchgate.net The redox potentials are directly related to the HOMO and LUMO energy levels. The electrochemical behavior indicates the stability of the molecule in its different oxidation states and its potential for use in electronic devices.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Geometries

Calculation of Molecular Orbitals and Energy Gaps

A key aspect of DFT studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are critical in predicting the chemical reactivity, kinetic stability, and optoelectronic properties of a molecule. For instance, studies on related 9,10-di(aryl)anthracene derivatives have shown that their HOMO and LUMO energy levels are favorable for use as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The HOMO levels for some of these related compounds have been reported to be in the range of -5.23 to -5.28 eV, with LUMO levels between -2.11 and -2.28 eV. researchgate.net Similar calculations for 2,7-Dibromo-10-phenylanthracene would precisely determine the impact of the dibromo-substitution on these energy levels. Furthermore, the isoelectronic replacement of carbon-carbon bonds with boron-nitrogen bonds in related anthracene (B1667546) systems has been shown to be a strategy for the precise modulation of electronic properties without significant structural changes, highlighting the tunability of the electronic structure in such aromatic systems. researchgate.net

Prediction of Spectroscopic Signatures

DFT calculations can be extended to predict various spectroscopic signatures, which can then be compared with experimental data for validation of the computational model. For example, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. In a related compound, 2,6-Dibromo-9,10-bis(phenylethynyl)anthracene, the 13C NMR spectrum showed characteristic peaks at δ(ppm) 133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22, 103.44, and 85.57. rsc.org Similar predictive calculations for this compound would provide a theoretical spectrum to aid in the interpretation of experimental results.

Quantum Chemical Modeling of Reaction Mechanisms

Simulation of Exciton (B1674681) Dynamics and Charge Separation Processes

The behavior of excited states is crucial for applications in optoelectronics. Simulations of exciton dynamics and charge separation processes can shed light on the photophysical properties of this compound. Methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to study excited-state dynamics. For instance, in the study of Fe(II) complexes, various DFT/TD-DFT methods were assessed for their ability to simulate ultrafast population dynamics between different electronic states. nih.gov Such simulations for this compound could predict its fluorescence and phosphorescence characteristics, as well as its potential for use in applications such as OLEDs or organic photovoltaics. The development of methods for the transferable VMC optimization of neural network wave functions for excited-state potential energy surfaces represents a significant advancement in the accurate simulation of excited-state dynamics. arxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function. Conformational analysis of this compound would involve mapping its potential energy surface as a function of key dihedral angles, such as the rotation of the phenyl group relative to the anthracene core. Molecular dynamics (MD) simulations, using force fields derived from quantum mechanical calculations, can then be used to study the dynamic behavior of the molecule over time. This can provide insights into its structural flexibility, intermolecular interactions in the solid state, and solvation properties. Studies on related 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophenes have shown that the nature of the side chains significantly affects physicochemical properties like solubility, which is directly related to intermolecular interactions. nih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms.

Table 1: Representative ¹H NMR Data for Related Dibromo-Aromatic Compounds

CompoundSolventChemical Shift (ppm)
9,10-Dibromoanthracene (B139309)CDCl₃8.559, 7.594
2,7-Dibromofluorene-7.5-7.8
(3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone-6.90-7.92

Note: This table provides representative data for structurally similar compounds to infer the expected spectral regions for 2,7-Dibromo-10-phenylanthracene.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. The signals for the brominated carbons would be expected at a characteristic chemical shift, and the carbons of the phenyl group would also have distinct resonances.

In the context of supramolecular chemistry, where molecules like this compound may act as building blocks, advanced NMR techniques are indispensable. unipd.itnih.govnih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish through-bond and through-space connectivities, which are vital for confirming complex structures and intermolecular interactions. ipb.pt Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the spatial proximity of atoms, providing insights into the conformation and aggregation of these molecules in solution. researchgate.net These methods are particularly powerful for characterizing the intricate host-guest interactions and self-assembly processes that are central to supramolecular chemistry. unipd.itnih.govnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₂₀H₁₂Br₂), the expected monoisotopic mass can be precisely calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern serves as a definitive confirmation of the presence and number of bromine atoms in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H and C=C stretching and bending vibrations of the aromatic rings. The C-Br stretching vibrations would also be present, typically in the lower frequency region of the spectrum.

Applications in Organic Electronic Device Research

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Anthracene (B1667546) derivatives are renowned for their high quantum yields and stability, making them prime candidates for electroluminescent devices. The 2,7-dibromo-10-phenylanthracene scaffold is particularly valuable for creating bespoke materials for different layers within an OLED stack, from the emissive layer to the charge transport layers.

The creation of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. The wide energy gap of the anthracene core makes its derivatives ideal for achieving blue emission. Research has focused on modifying the this compound structure to enhance performance and color purity.

By utilizing precursors like 2,7-dibromo-dimethylfluorene and 2,7-dibromo-9,9′-spirobi[9H-fluorene], researchers have synthesized novel blue-emitting materials incorporating a phenylanthracene core. ucla.edu In these designs, the fluorene (B118485) or spirobifluorene units are attached to the phenylanthracene moiety, leveraging their excellent thermal and morphological stability. ucla.edu For instance, a device using 10-(9,9′-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)-phenylanthracene as the emitting material demonstrated strong blue electroluminescence. ucla.edu

The performance of such devices highlights the potential of this molecular design strategy. Key performance metrics for a device based on a phenylanthracene-substituted fluorene derivative are summarized below. ucla.edu

ParameterValueConditions
Luminous Efficiency3.37 cd/Aat 20 mA/cm²
Power Efficiency1.50 lm/Wat 20 mA/cm²
External Quantum Efficiency (EQE)1.87%at 20 mA/cm²
CIE Coordinates(0.18, 0.25)at 7 V

Further studies on non-doped OLEDs using other anthracene derivatives, such as 2-tert-butyl-9,10-bis(3,5-diphenylphenyl)anthracene, have achieved even higher efficiencies and deeper blue emissions, with external quantum efficiencies reaching up to 4.2% and CIE coordinates of (0.16, 0.06). researchgate.net These findings underscore the effectiveness of functionalizing the anthracene core to produce high-performance blue emitters. researchgate.net

By attaching specific functional groups to the anthracene core, bipolar materials can be created that possess both hole- and electron-transporting capabilities. For example, a series of bipolar anthracene derivatives were synthesized by incorporating hole-transporting triphenylamine (B166846) and electron-transporting benzimidazole (B57391) moieties. researchgate.net This molecular design allows for balanced charge transport within a single material. The performance of charge transport materials is often evaluated by fabricating devices and measuring their charge carrier mobility. For instance, hole-transporting materials based on X-shaped anthracene derivatives have been developed for use in perovskite solar cells, with hole mobilities measured using the space-charge-limited-current (SCLC) method. mdpi.com

The general structure of an OLED device consists of multiple layers, including the HTL and ETL, which sandwich the emissive layer (EML). researchgate.net The development of advanced materials for these layers is crucial for reducing the energy barrier for charge injection and facilitating the recombination of holes and electrons in the emissive zone. researchgate.net Solution-processed OLEDs using a 2,7-disubstituted tri-carbazole derivative as the HTL have demonstrated high efficiency, showcasing the potential of functionalized anthracene-type structures in charge transport applications. researchgate.net

Organic Field-Effect Transistors (OFETs) and Charge Mobility Investigation

OFETs are fundamental components of flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Anthracene's planar structure promotes strong intermolecular π-π stacking, which is conducive to efficient charge transport. researchgate.net

The this compound structure serves as a template for creating high-mobility semiconductors. Research has shown that derivatization of the anthracene core is essential for improving charge mobility compared to the parent molecule. researchgate.net A review of over 150 anthracene derivatives highlights that substitution at the peri- (1, 4, 5, 8) and end- (9, 10) positions significantly impacts the material's physicochemical properties, thin-film morphology, and ultimately, its performance in OFETs. researchgate.net

Notably, studies on 2,6-disubstituted anthracene derivatives, which are close structural analogues of 2,7-disubstituted systems, provide valuable insights. For example, 2,6-diphenyl anthracene (DPA) exhibits one of the highest charge mobilities among organic semiconductors. researchgate.net A systematic study on six different 2,6-anthracene derivatives functionalized with various fluorinated phenyl groups revealed that the choice of substituent has a profound effect on device characteristics. researchgate.net The introduction of fluorine atoms led to a transition from p-type (hole-transporting) to n-type (electron-transporting) behavior in bottom-gate top-contact (BGTC) OFETs. researchgate.net

The table below summarizes the OFET performance for two representative 2,6-disubstituted anthracene derivatives. researchgate.net

DerivativeDominant Carrier Type
2,6-di([1,1'-biphenyl]-4-yl)anthracenep-type
2,6-bis(perfluorophenyl)anthracenen-type

This ability to tune the charge transport characteristics from p-type to n-type by simply altering the substituents at the 2- and 6- (or 2,7-) positions demonstrates the versatility of the dibromo-anthracene scaffold for designing semiconductors for a wide range of electronic circuits. researchgate.net

Organic Photovoltaic (OPV) Cells and Exciton (B1674681) Dissociation Studies

In organic photovoltaic cells, light absorption creates tightly bound electron-hole pairs known as excitons. For a photocurrent to be generated, these excitons must efficiently dissociate into free charge carriers (electrons and holes) at a donor-acceptor interface. ucla.edu The active layer of most high-performance OPVs consists of a bulk heterojunction (BHJ), which is an interpenetrating network of electron-donating and electron-accepting materials. ucla.edu

The photophysical properties of anthracene derivatives make them suitable candidates for use as donor materials in BHJ solar cells. While specific studies on this compound in OPVs are not widely reported, research on related structures provides a basis for its potential application. For instance, polymers incorporating 2,7-disubstituted fluorene units, such as poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2), have been successfully used in BHJ solar cells. nih.gov In these devices, the polymer acts as the electron donor, and a fullerene derivative like PCBM serves as the electron acceptor. nih.gov

Design of Solution-Processable Organic Semiconductors

The ability to process organic semiconductors from solution is a major advantage for fabricating large-area and low-cost electronic devices using techniques like spin-coating, inkjet printing, and roll-to-roll processing. However, the inherent planarity and rigidity of aromatic cores like anthracene often lead to low solubility in common organic solvents.

The this compound molecule is a key starting material for synthesizing solution-processable semiconductors. The bromine atoms provide reactive handles for introducing solubilizing groups through cross-coupling reactions. A common strategy involves attaching flexible alkyl chains or bulky substituents to the anthracene backbone.

A patent for solution-processable organic semiconductors describes the use of 2,6-dihaloanthracene derivatives as precursors. researchgate.net By reacting these precursors, one can introduce substituents that enhance solubility without disrupting the desirable electronic properties of the aromatic core. researchgate.net Similarly, another patent demonstrates that for phenanthrene (B1679779) derivatives (structural isomers of anthracene), introducing large groups onto a 2,7-dibromo core effectively reduces intermolecular aggregation and improves solubility, which is beneficial for achieving high-quality thin films for blue-emitting applications. google.com These modifications lead to materials with excellent electrochemical performance and high thermal stability. google.com The synthesis of various 2,3,6,7-substituted anthracene derivatives, a challenging substitution pattern, further highlights the advanced chemical methods being developed to create functional, processable materials from basic building blocks like dibromo-anthracene. chemrxiv.org

Advanced Materials Science and Supramolecular Chemistry Research

Polymeric Materials Incorporating 2,7-Dibromo-10-phenylanthracene Units

The incorporation of anthracene (B1667546) derivatives into conjugated polymers is a well-established strategy for developing materials with tailored optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. The 2,7-dibromo substitution pattern on the 10-phenylanthracene core provides two reactive sites for polymerization, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira polymerizations.

Research on related dibromoaromatic monomers demonstrates that this approach is highly effective for creating a variety of polymer architectures. For instance, poly(arylene ethynylene)s (PAEs) incorporating 9,10-linked anthracene units have been shown to act as "molecular wires," capable of harvesting optical energy and transferring it to lower-energy anthracene chromophores. mit.edu This energy transfer is highly efficient, even when the anthracene units are only at the polymer termini. mit.edu The introduction of the 10-phenyl group, as in this compound, would be expected to influence inter-chain packing and potentially reduce aggregation-caused quenching of fluorescence, a common issue in solid-state luminescent materials.

In a potential polymerization, this compound could be reacted with a co-monomer containing two boronic acid (or ester) groups (for Suzuki polymerization) or two terminal alkyne groups (for Sonogashira polymerization). This would lead to alternating copolymers where the electronic and photophysical properties can be finely tuned by the choice of the co-monomer. For example, copolymerization with electron-deficient units could lower the LUMO energy level of the resulting polymer, which is beneficial for creating n-type semiconductor materials. Porous polymers synthesized from the related monomer 9,10-bis(methacryloyloxymethyl)anthracene have demonstrated good thermal stability and fluorescence, suggesting that polymers derived from this compound could also serve as precursors for fluorescent sensors or thermally resistant materials. mdpi.com

Table 1: Potential Polymerization Reactions for this compound This table is interactive. Click on the headers to sort.

Polymerization Type Co-monomer Type Potential Polymer Backbone Key Properties & Applications
Suzuki Coupling Aryldiboronic acid/ester Poly(arylene-alt-10-phenylanthracene) Tunable bandgap, high fluorescence, OLEDs, sensors
Sonogashira Coupling Aryldiyne Poly(aryleneethynylene-alt-10-phenylanthracene) High quantum yields, molecular wires, energy transfer
Yamamoto Coupling Self-condensation Poly(10-phenylanthracene) High conjugation, potential for conductive materials

Supramolecular Assembly and Host-Guest Interactions

The rigid, planar structure of the anthracene scaffold makes it an excellent component for designing self-assembling supramolecular systems. The phenyl group at the 10-position adds a three-dimensional aspect that can be exploited to create specific cavities and recognition sites.

The design of self-assembling systems based on this compound would leverage non-covalent interactions such as π-π stacking, halogen bonding (from the bromine atoms), and van der Waals forces. The phenyl substituent sterically hinders face-to-face stacking of the anthracene cores, which can be used to direct assembly into specific geometries other than simple co-facial stacks.

Studies on similar 9,10-disubstituted anthracenes show that they can form self-assembled macrocyclic complexes. For example, 9,10-bis[(o-methylthio)phenyl]anthracene has been used as a ligand to form various silver(I) macrocycles through coordination-driven self-assembly, with the final structure dependent on the counter-ion. beilstein-journals.org By analogy, the bromine atoms of this compound could potentially engage in halogen bonding or be converted to other functional groups to direct similar self-assembly processes. The principles of constrictive binding, where a host molecule's portal expands to allow guest ingress and then contracts, could be applied by designing flexible linkers at the 2,7-positions to create dynamic, cage-like structures. chemrxiv.org

Anthracene derivatives are known to participate in host-guest chemistry, where their fluorescent properties are often modulated by the presence of a guest molecule. This phenomenon is the basis for their use as fluorescent sensors. Research has shown that host-guest complexes of substituted anthracenes can lead to a significant enhancement of solid-state luminescence. d-nb.info This emission amplification is attributed to the isolation of the chromophore within the host-guest complex, which restricts intramolecular motion and reduces non-radiative decay pathways. d-nb.infonih.gov

Coordination cages have been shown to encapsulate two anthracene guest molecules, leading to the formation of noncovalent heterodimers whose optical properties can be modulated. nih.gov A system based on this compound could be designed to recognize specific guests within a cavity defined by the phenyl group and other parts of a larger supramolecular structure. The electron-rich anthracene core can interact favorably with electron-deficient aromatic guests, while the bromine atoms could provide sites for hydrogen or halogen bonding with complementary guest molecules. The change in the fluorescence spectrum or quantum yield upon guest binding would serve as the signaling mechanism for molecular recognition.

Research into Porous Organic Materials and Organic Cages

Porous organic cages (POCs) are discrete, soluble molecules with intrinsic cavities, representing a unique class of porous materials. nih.gov The synthesis of POCs typically involves the use of rigid, geometrically defined building blocks that are linked together through reactions that allow for error correction, such as imine condensation.

While there are no specific reports on the use of this compound in POC synthesis, its structural characteristics make it a viable candidate as a building block. The dibromo functionality could be converted into other reactive groups, such as aldehydes or amines, which are commonly used in the synthesis of imine-linked POCs. chimia.ch Alternatively, the C-Br bonds could be used directly in coupling reactions to form larger, rigid cage structures. The 10-phenyl group would project into or away from the cage cavity, influencing its size, shape, and chemical environment, which in turn would affect its guest binding properties.

Similarly, this monomer could be used to construct extended porous organic frameworks (POFs). The linear disposition of the two bromine atoms at the 2,7-positions makes it suitable as a linear linker in the synthesis of 2D or 3D covalent organic frameworks (COFs) or other porous polymers. rsc.org The resulting materials would benefit from the inherent fluorescence and thermal stability of the anthracene core. mdpi.com

Table 2: Potential of this compound as a Building Block for Porous Materials This table is interactive. Click on the headers to sort.

Material Type Synthetic Strategy Role of Anthracene Unit Potential Application
Porous Organic Cage (POC) Conversion to aldehydes/amines for imine condensation Rigid panel or strut Molecular separations, gas storage, sensing
Covalent Organic Framework (COF) Suzuki or Sonogashira coupling with multi-topic linkers Linear fluorescent linker Heterogeneous catalysis, sensing, optoelectronics
Porous Polymer Network Self-condensation (e.g., Yamamoto coupling) Core building block Gas separation, pollutant capture

Photocatalytic Applications and Mechanistic Exploration

The anthracene core is photoactive and can engage in various photochemical reactions. Anthracenes can undergo [4+4] photodimerization or react with singlet oxygen in a [4+2] cycloaddition. mdpi.com This reactivity forms the basis for their potential use in photocatalysis. While many studies focus on the photocatalytic degradation of anthracene as a pollutant, nih.govresearchgate.net the anthracene moiety itself can act as a photocatalyst. Organic photocatalysts, including anthracene derivatives, are attractive for their potential in green chemistry. diva-portal.org

A plausible photocatalytic cycle involving a 10-phenylanthracene derivative could be initiated by visible light absorption, generating an excited singlet state that then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state is a potent oxidant and reductant and can engage in electron transfer with a substrate. For example, the photocatalyzed "Birch-type" reduction of acenes has been demonstrated using a different polycyclic aromatic hydrocarbon, peri-xanthenoxanthene, as the photocatalyst. umich.edu This reaction proceeds by generating a potent photoreductant that reduces the substrate.

Mechanistic studies on anthracene photochemistry reveal that the reaction pathway often involves the formation of radical ions. mdpi.com In a potential application, this compound could catalyze reactions via either an oxidative or reductive quenching cycle. The substitution with bromine atoms (electron-withdrawing) and a phenyl group could modulate the redox potentials of the excited state, allowing for the tuning of its photocatalytic activity. The exploration of such applications would involve techniques like cyclic voltammetry to determine ground and excited-state redox potentials, and transient absorption spectroscopy to observe the key intermediates in the catalytic cycle. nih.gov

Future Directions and Emerging Research Areas

Rational Design of Next-Generation Anthracene-Based Functional Materials

The future development of materials derived from 2,7-Dibromo-10-phenylanthracene will heavily rely on rational design principles to control their electronic and photophysical properties. By strategically replacing the bromine atoms with various functional groups, researchers can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For instance, introducing electron-donating groups could raise the HOMO level, beneficial for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). Conversely, attaching electron-withdrawing moieties would lower the LUMO level, a key strategy for developing electron-accepting materials for organic solar cells. Computational modeling, such as Density Functional Theory (DFT), will be instrumental in predicting the outcomes of such modifications before undertaking complex syntheses, thereby accelerating the discovery of materials with desired characteristics like deep-blue emission for next-generation displays.

Integration with Hybrid Systems for Enhanced Performance

A significant area of future research lies in integrating this compound derivatives into hybrid systems. These systems combine organic molecules with inorganic nanostructures or conductive polymers to achieve synergistic effects and enhanced performance.

One promising avenue is the development of hybrid supercapacitors. Functionalized anthracenes can be combined with conductive polymers like polyaniline to create electrodes that leverage the pseudocapacitive behavior of the organic molecule and the high conductivity of the polymer. ossila.com Another exciting direction is in the field of solar energy conversion, where anthracene (B1667546) derivatives can be grafted onto semiconductor surfaces, such as silicon (Si) or titanium dioxide (TiO₂), to improve light absorption and facilitate more efficient charge separation at the interface. sigmaaldrich.com The phenyl group at the 10-position could serve to modulate the orientation and packing of the molecule on the substrate surface, influencing device efficiency.

Methodological Innovations in Synthesis and Characterization for Complex Architectures

The creation of complex, multidimensional structures from this compound requires advancements in synthetic methodologies. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are standard tools for functionalizing aryl bromides, the synthesis of large, well-defined architectures remains a challenge. ossila.comresearchgate.net

Future research should focus on developing more efficient and selective one-pot, multi-step coupling reactions to build complex molecules without the need for isolating intermediates at each step. ossila.com Innovations in C-H bond activation could provide alternative routes to functionalization, offering different selectivity and reducing the reliance on pre-brominated precursors. Furthermore, as more complex architectures are synthesized, advanced characterization techniques will be crucial to understand their three-dimensional structure and solid-state packing, which are critical to their performance in devices.

Expanding Applications in Emerging Technologies

While OLEDs and solar cells are established applications for anthracene derivatives, the unique substitution pattern of this compound could enable its use in a variety of emerging technologies. The 2,7-disubstitution pattern is known to influence the assembly and electronic properties of materials used in Organic Field-Effect Transistors (OFETs).

Moreover, functionalized anthracenes are being explored as organic afterglow materials for biomedical imaging and diagnostics, where their luminescence can be triggered by various energy sources. The development of derivatives from this compound could lead to new probes with tunable emission colors and decay lifetimes. There is also potential in the area of chemical sensors, where changes in the fluorescence of the anthracene core upon binding to specific analytes could be used for detection. The strategic functionalization at the 2, 7, and 10-positions offers a rich design space to create highly selective and sensitive sensing materials.

Q & A

Q. What are the recommended methods for synthesizing 2,7-Dibromo-10-phenylanthracene, and how can purity be optimized?

The synthesis typically involves bromination of anthracene derivatives followed by cross-coupling reactions. For example:

  • Bromination : Anthracene derivatives (e.g., 10-phenylanthracene) undergo electrophilic substitution using bromine or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride at 0–25°C. Excess bromine may lead to over-bromination, requiring stoichiometric control .
  • Cross-coupling : A Suzuki-Miyaura reaction with phenylboronic acid and palladium catalysts (e.g., Pd(PPh₃)₄) in a tetrahydrofuran (THF)/water mixture under reflux (70–90°C) can introduce the phenyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (toluene) is critical to achieve ≥99% purity, as validated by HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve bromine-induced deshielding effects. For example, aromatic protons appear as doublets in the δ 7.5–8.5 ppm range.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity (>99%) and detect trace impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at m/z 427.9) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, N95 respirators, and chemical goggles to avoid skin/eye contact and inhalation of dust .
  • Storage : Keep in airtight containers in dry, well-ventilated areas away from ignition sources. Reseal opened containers immediately to prevent moisture absorption .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers ensure regulatory compliance when using this compound?

  • REACH/CLP Compliance : Classify the compound under EC No. 1272/2008 (CLP) for hazards (e.g., H315, H319, H335). Maintain Safety Data Sheets (SDS) documenting storage, disposal, and first-aid measures .
  • Waste Disposal : Follow local regulations for halogenated aromatic hydrocarbons. Incineration in certified facilities is recommended due to aquatic toxicity (H400/H410 classifications) .

Advanced Research Questions

Q. How do the photophysical properties of this compound influence its applicability in optoelectronic devices?

The bromine substituents enhance electron-withdrawing effects, red-shifting absorption/emission spectra. Studies show:

  • Electroluminescence : Efficient blue-light emission in OLEDs due to high quantum yields (Φ~0.7–0.8).
  • Charge Transport : Bromine improves electron mobility (µₑ ~10⁻³ cm²/Vs), making it suitable for hole-blocking layers .
  • Experimental Optimization : Compare solution-processed vs. vacuum-deposited thin films using UV-Vis, PL spectroscopy, and AFM to assess crystallinity and defect density .

Q. How should researchers address contradictory data in reported synthetic yields of this compound?

Contradictions often arise from reaction conditions:

  • Catalyst Loading : Pd catalyst concentrations (1–5 mol%) significantly impact cross-coupling efficiency. Lower loadings may reduce side reactions but prolong reaction times.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar (toluene) alter bromination regioselectivity. Controlled experiments with in-situ NMR monitoring can resolve discrepancies .
  • Replication : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replicate studies under standardized conditions .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps. Bromine atoms lower LUMO energy by ~1.2 eV compared to non-halogenated analogs.
  • Molecular Dynamics (MD) : Simulate packing behavior in solid-state devices to correlate crystallinity with charge transport .

Q. What are the environmental implications of this compound, and how can its ecological impact be mitigated?

  • Aquatic Toxicity : Classified as H410 (chronic toxicity to aquatic life). Conduct OECD 201/202 tests to determine EC₅₀ values for algae/daphnia .
  • Degradation Studies : UV/ozone treatment or photocatalytic degradation using TiO₂ nanoparticles under visible light reduces persistence. Monitor by LC-MS for intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.